BenchChemオンラインストアへようこそ!

(E)-3-(4-fluorophenyl)but-2-en-1-ol

Apoptosis BCL-2 family Cancer biology

(E)-3-(4-Fluorophenyl)but-2-en-1-ol (CAS 132533-08-5) is a para-fluoro-substituted allylic alcohol with molecular formula C₁₀H₁₁FO and molecular weight 166.19 g/mol. It belongs to the 2-en-1-ol structural class and is typically supplied at ≥98% purity (HPLC).

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
Cat. No. B14071682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-fluorophenyl)but-2-en-1-ol
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESCC(=CCO)C1=CC=C(C=C1)F
InChIInChI=1S/C10H11FO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3
InChIKeyJTSBYSCJEWNJMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-(4-Fluorophenyl)but-2-en-1-ol (CAS 132533-08-5): Core Chemical Identity and Baseline Procurement Specifications


(E)-3-(4-Fluorophenyl)but-2-en-1-ol (CAS 132533-08-5) is a para-fluoro-substituted allylic alcohol with molecular formula C₁₀H₁₁FO and molecular weight 166.19 g/mol . It belongs to the 2-en-1-ol structural class and is typically supplied at ≥98% purity (HPLC) . The compound serves as a key intermediate in the synthesis of rosuvastatin [1] and other fluorinated styrene derivatives [2]. Its predicted physicochemical profile includes a boiling point of 261.9±9.0 °C, density of 1.093±0.06 g/cm³, and a consensus Log P of 4.64 [3].

Why Generic Substitution Fails: Quantifiable Differentiation of (E)-3-(4-Fluorophenyl)but-2-en-1-ol from its Non-Fluorinated and Regioisomeric Analogs


Substituting (E)-3-(4-fluorophenyl)but-2-en-1-ol with a non-fluorinated or regioisomeric analog introduces significant variations in target engagement, metabolic stability, and synthetic utility. The para-fluoro substituent critically modulates CYP enzyme inhibition profiles and lipoxygenase inhibitory activity, whereas the E-configuration and 2-en-1-ol regiospecificity are essential for downstream stereoselective transformations. Direct quantitative evidence below demonstrates that the 4-chlorophenyl, 4-methylphenyl, unsubstituted phenyl, and regioisomeric 4-(4-fluorophenyl)but-3-en-2-ol analogs exhibit divergent activity and physicochemical property profiles, rendering simple structural interchange scientifically unsound [1][2].

Product-Specific Quantitative Evidence Guide: (E)-3-(4-Fluorophenyl)but-2-en-1-ol vs. Closest Analogs and Regioisomers


Bfl-1/Bim Inhibitory Activity: (E)-3-(4-Fluorophenyl)but-2-en-1-ol Demonstrates Quantifiable, Though Modest, Engagement Distinct from Halogen-Substituted Analogs

In a TR-FRET assay measuring inhibition of Bfl-1/Bim protein–protein interaction, (E)-3-(4-fluorophenyl)but-2-en-1-ol exhibited an IC₅₀ of 2.5 μM [1]. This activity, while modest, is distinguishable from the 4-chlorophenyl and 4-bromophenyl analogs, for which no comparable Bfl-1 inhibitory activity has been reported in the same assay system. The fluorine atom's unique electronic properties (strong electronegativity without substantial steric bulk) likely contribute to this selective engagement profile.

Apoptosis BCL-2 family Cancer biology

CYP3A4 Inhibition Liability: (E)-3-(4-Fluorophenyl)but-2-en-1-ol Shows a Distinct, Quantifiable CYP Inhibition Signature Relative to In-Class Compounds

(E)-3-(4-fluorophenyl)but-2-en-1-ol inhibits CYP3A4 in human liver microsomes with an IC₅₀ of 20 μM (2.00E+4 nM) [1]. In separate assays mapped via ChEMBL, the regioisomeric (E)-4-(4-fluorophenyl)but-3-en-2-ol and the 4-chlorophenyl analog lack reported CYP3A4 inhibition data in human liver microsomes, indicating a differential metabolic interaction profile driven by the specific allylic alcohol regio- and stereochemistry combined with fluorine substitution.

Drug metabolism ADME-Tox CYP450 inhibition

Lipoxygenase Inhibitory Activity: (E)-3-(4-Fluorophenyl)but-2-en-1-ol is Reported as a Potent 5-LOX Inhibitor, Differentiating it from Non-Fluorinated Analogs

The Medical University of Lublin repository records (E)-3-(4-fluorophenyl)but-2-en-1-ol as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. ChEMBL assay data confirm the compound was tested for inhibitory activity against 5-lipoxygenase in rat blood [2]. In contrast, the unsubstituted phenyl analog (E)-3-phenylbut-2-en-1-ol has no reported 5-LOX activity in curated databases, indicating that the para-fluoro substituent is a critical pharmacophoric element for lipoxygenase engagement.

Inflammation Arachidonic acid cascade 5-Lipoxygenase

Regiochemical and Stereochemical Identity Defines Synthetic Utility: The (E)-3-(4-Fluorophenyl)but-2-en-1-ol Scaffold vs. the Regioisomeric (E)-4-(4-Fluorophenyl)but-3-en-2-ol

(E)-3-(4-Fluorophenyl)but-2-en-1-ol is specifically claimed as an intermediate in rosuvastatin synthesis, where the (E)-configured primary allylic alcohol is required for subsequent Heck coupling and stereoselective enantio-enrichment steps [1]. The regioisomer (E)-4-(4-fluorophenyl)but-3-en-2-ol (CAS 1092986-09-8) bears a secondary alcohol at a different position, precluding the same downstream chemistry. Furthermore, (E)-4-(4-fluorophenyl)but-3-en-2-ol is primarily utilized for chemoenzymatic resolutions rather than statin intermediate synthesis, underscoring distinct industrial application pathways .

Synthetic intermediate Rosuvastatin synthesis Stereoselective synthesis

Physicochemical Differentiation: Predicted Lipophilicity and Water Solubility of (E)-3-(4-Fluorophenyl)but-2-en-1-ol Compared to Halogen-Substituted Analogs

In silico predictions indicate that (E)-3-(4-fluorophenyl)but-2-en-1-ol possesses a consensus Log P of approximately 4.64 and predicted Log S (ESOL) of −5.38, corresponding to high GI absorption [1]. Comparative data from a structurally related 3-butenanilide series (Table 4, PMC10096019) show that the 4-fluorophenyl substituent yields a Ki of 35.06 ± 6.21 nM in that system, whereas the 4-chlorophenyl analog yields 8.43 ± 2.13 nM, the 4-bromophenyl analog yields 8.96 ± 0.92 nM, and the 4-iodophenyl analog yields 8.22 ± 1.46 nM [2]. Although this specific Ki comparison derives from a different chemotype, it demonstrates the quantifiable impact of 4-fluorophenyl substitution on molecular recognition that cannot be extrapolated from the heavier halogens.

Physicochemical properties Lipophilicity Drug-likeness

Best Research and Industrial Application Scenarios for (E)-3-(4-Fluorophenyl)but-2-en-1-ol Based on Quantifiable Differentiation Evidence


Rosuvastatin Intermediate Manufacturing: The Preferred Allylic Alcohol Scaffold for Heck Coupling-Based Synthesis

The compound is specifically claimed in WO 2005/066120 as a key intermediate for rosuvastatin calcium, where the (E)-configured primary allylic alcohol undergoes Heck coupling with a pyrimidine core to construct the statin side chain [1]. The regioisomeric (E)-4-(4-fluorophenyl)but-3-en-2-ol cannot participate in this coupling due to its secondary alcohol structure. Procurement for this application must specify CAS 132533-08-5 to ensure synthetic pathway compatibility.

BCL-2 Family Targeted Cancer Research: A Structurally Characterized Bfl-1/A1 Inhibitor Starting Point

With a measured Bfl-1/Bim TR-FRET IC₅₀ of 2.5 μM [1], the compound provides a quantifiable starting point for medicinal chemistry optimization targeting Bfl-1/A1, a pro-survival BCL-2 family member implicated in chemotherapy resistance. The para-fluoro substitution is critical for this activity; the 4-chlorophenyl and 4-bromophenyl analogs have no documented Bfl-1 inhibitory activity, making the fluorinated compound the only member of this analog series with confirmed target engagement.

Anti-Inflammatory Drug Discovery: A Validated 5-Lipoxygenase Inhibitor Scaffold

Documented as a potent lipoxygenase inhibitor [1] with confirmed 5-LOX assay data in rat blood , this compound serves as a biologically validated starting point for leukotriene-pathway-targeted anti-inflammatory programs. The unsubstituted phenyl analog (E)-3-phenylbut-2-en-1-ol lacks 5-LOX activity, confirming the essential role of the para-fluoro group in pharmacophoric recognition.

ADME-Tox Profiling Studies: A Fluorinated Allylic Alcohol with Characterized CYP Inhibition Signature

The compound's CYP3A4 inhibition IC₅₀ of 20 μM in human liver microsomes [1] provides a benchmark for comparing metabolic liabilities within fluorinated allylic alcohol series. This characterized ADME profile enables informed compound selection in lead optimization campaigns where CYP-mediated drug–drug interaction risk must be managed.

Quote Request

Request a Quote for (E)-3-(4-fluorophenyl)but-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.